molecular formula C25H21N5O4 B11208624 N-(2,5-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(2,5-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11208624
M. Wt: 455.5 g/mol
InChI Key: WSGBHZRGCZANSH-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrimidobenzimidazole core, makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multiple steps:

    Formation of the Pyrimidobenzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: This can be achieved through a nucleophilic substitution reaction.

    Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-9(4H)-yl]acetamide
  • N-(2,5-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Uniqueness

N-(2,5-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide stands out due to its specific substitution pattern and the presence of both pyridine and dimethoxyphenyl groups. This unique combination of functional groups may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H21N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-pyridin-2-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C25H21N5O4/c1-33-16-10-11-22(34-2)19(13-16)27-23(31)15-29-20-8-3-4-9-21(20)30-24(32)14-18(28-25(29)30)17-7-5-6-12-26-17/h3-14H,15H2,1-2H3,(H,27,31)

InChI Key

WSGBHZRGCZANSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=N5

Origin of Product

United States

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